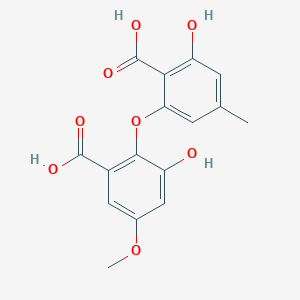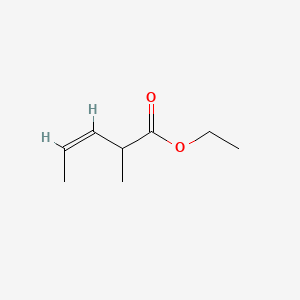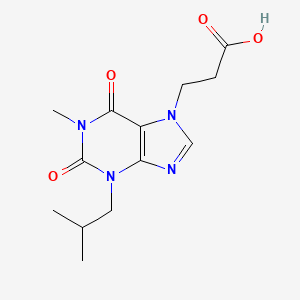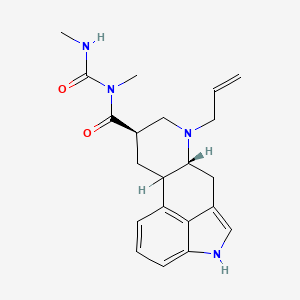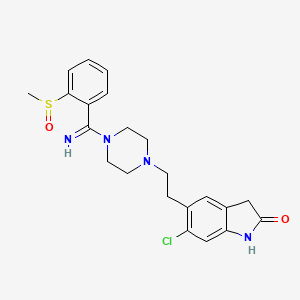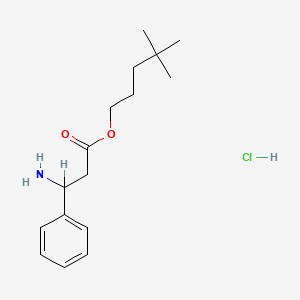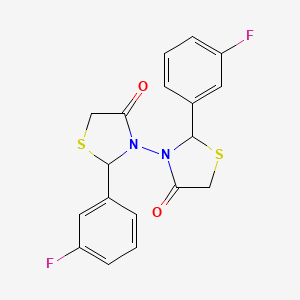
dl-2,2'-Bis(m-fluorophenyl)(3,3'-bithiazolidine)-4,4'-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
dl-2,2’-Bis(m-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione: is a synthetic organic compound that belongs to the class of bithiazolidines. These compounds are characterized by their two thiazolidine rings, which are fused together. The presence of fluorophenyl groups adds unique properties to the compound, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dl-2,2’-Bis(m-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione typically involves the following steps:
Formation of Thiazolidine Rings: The thiazolidine rings can be synthesized through the reaction of cysteine or its derivatives with aldehydes or ketones.
Coupling of Thiazolidine Rings: The two thiazolidine rings are then coupled together using a suitable coupling agent, such as a dihalide or a disulfide.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions, where fluorobenzene derivatives react with the bithiazolidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazolidine rings.
Reduction: Reduction reactions could target the carbonyl groups in the dione structure.
Substitution: The fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
dl-2,2’-Bis(m-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl groups could enhance binding affinity or selectivity for certain molecular targets.
相似化合物的比较
Similar Compounds
2,2’-Bis(phenyl)(3,3’-bithiazolidine)-4,4’-dione: Lacks the fluorine atoms, which may result in different chemical and biological properties.
2,2’-Bis(p-chlorophenyl)(3,3’-bithiazolidine)-4,4’-dione: Contains chlorine atoms instead of fluorine, potentially altering its reactivity and applications.
2,2’-Bis(m-methylphenyl)(3,3’-bithiazolidine)-4,4’-dione: The presence of methyl groups could influence its solubility and interaction with other molecules.
Uniqueness: : The presence of fluorophenyl groups in dl-2,2’-Bis(m-fluorophenyl)(3,3’-bithiazolidine)-4,4’-dione imparts unique electronic and steric properties, which can affect its reactivity, binding affinity, and overall behavior in various applications.
属性
CAS 编号 |
95035-80-6 |
|---|---|
分子式 |
C18H14F2N2O2S2 |
分子量 |
392.4 g/mol |
IUPAC 名称 |
2-(3-fluorophenyl)-3-[2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14F2N2O2S2/c19-13-5-1-3-11(7-13)17-21(15(23)9-25-17)22-16(24)10-26-18(22)12-4-2-6-14(20)8-12/h1-8,17-18H,9-10H2 |
InChI 键 |
UFXJCWBGCAZDOI-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)F)N3C(SCC3=O)C4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


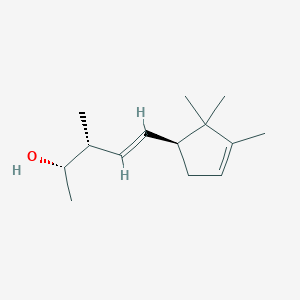


![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene](/img/structure/B12754854.png)
